molecular formula C7H6N4O2 B1646466 9H-Purin-6-yl acetate

9H-Purin-6-yl acetate

Cat. No.: B1646466
M. Wt: 178.15 g/mol
InChI Key: HZBPIHONIUDUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-6-yl acetate (CAS 406680-61-3) is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . This purine derivative is categorized as a fine chemical and pharmaceutical intermediate, often used in research areas such as antiviral agents . Purine analogs are a significant area of research due to their wide range of potential biological activities . The synthesis of purine conjugates, particularly those modified at the C6 position, is a prominent strategy in medicinal chemistry for developing novel therapeutic agents . Researchers utilize such C6-substituted purine cores to create conjugates with amino acids and peptides, which are investigated for various pharmacological properties, including antimycobacterial activity . Some purine conjugates have shown promising activity against strains of Mycobacterium tuberculosis, highlighting the value of the purine scaffold in the search for new treatments . Furthermore, purine core modifications are actively explored in other fields, such as the development of receptor antagonists and kinase inhibitors . This product is intended for research purposes as a building block in organic synthesis and medicinal chemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7H-purin-6-yl acetate

InChI

InChI=1S/C7H6N4O2/c1-4(12)13-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H3,(H,8,9,10,11)

InChI Key

HZBPIHONIUDUNR-UHFFFAOYSA-N

SMILES

CC(=O)OC1=NC=NC2=C1NC=N2

Canonical SMILES

CC(=O)OC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Methodologies for 9h Purin 6 Yl Acetate and Cognate Structures

Strategies for Purine (B94841) Ring System Construction and C6-Functionalization

Functionalization of the C6 position of the purine ring is a pivotal step in the synthesis of 9H-Purin-6-yl acetate (B1210297) and its analogues. This position is susceptible to various chemical transformations, allowing for the introduction of a wide array of substituents. The primary approaches include the use of halogenated precursors for coupling reactions, direct C-H activation, and nucleophilic substitution pathways.

A prevalent and versatile strategy for C6-functionalization begins with the synthesis of a halogenated purine intermediate, most commonly 6-chloropurine (B14466). This compound serves as a versatile building block for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov The chlorine atom at the C6 position acts as an effective leaving group, enabling a variety of transition metal-catalyzed cross-coupling reactions.

These methods provide reliable access to a diverse range of C6-substituted purines that are otherwise difficult to synthesize. nih.gov For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are frequently employed to introduce aryl, vinyl, or alkynyl groups. nih.govnih.gov

Recent advancements have also demonstrated the utility of photoredox and nickel-catalyzed dual catalytic systems for the sp²–sp³ cross-coupling of chloropurines with alkyl bromides. nih.gov This approach allows for the direct installation of alkyl groups, including on unprotected nucleosides, expanding the chemical space available for medicinal chemistry applications. nih.gov

Table 1: Examples of Cross-Coupling Reactions at the Purine C6-Position

Coupling Reaction Catalyst/Reagents Substrate Product Type
Suzuki-Miyaura Pd Catalyst, Base 6-Halopurine, Arylboronic acid 6-Arylpurine
Sonogashira (PPh₃)₂PdCl₂-CuI 6-Halopurine, Terminal alkyne 6-Alkynylpurine
Photoredox/Nickel Ni Catalyst, Photocatalyst 6-Chloropurine, Alkyl bromide 6-Alkylpurine
Metal-Free Arylation Triflic Acid, Fluoroalcohol 6-Halopurine, Arene 6-Arylpurine

To streamline synthetic routes and improve atom economy, methods for the direct functionalization of purine C-H bonds have been developed. These strategies bypass the need for pre-functionalized halogenated precursors. A notable example is the metal-free direct acylation of the purinyl C6-position. rsc.orgrsc.org This reaction proceeds via a Minisci-type radical mechanism, utilizing aldehydes as the acyl source and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.orgrsc.org Despite the presence of three potentially reactive C-H bonds (C2, C6, and C8), this method demonstrates high regioselectivity for the C6 position. rsc.orgrsc.org

Another direct approach is the highly regioselective C6–H hydroxyalkylation, which utilizes the α-C(sp³)–H functionalization of alcohols. acs.orgacs.orgnih.gov This metal-free method proceeds rapidly at room temperature and tolerates a wide range of functional groups, providing direct access to 6-substituted alkylated purines and their nucleosides. acs.orgacs.orgnih.gov

Table 2: Direct C6-H Functionalization Methods

Reaction Type Reagents Key Features Ref.
Direct Acylation Aldehyde, TBHP Metal-free, High C6-regioselectivity rsc.orgrsc.org
Hydroxyalkylation Alcohol, PhI(OAc)₂, TMSN₃ Metal-free, Fast reaction time (10 min), Room temperature acs.orgacs.org

The synthesis of C6-oxygenated purines, the direct structural family of 9H-Purin-6-yl acetate, is often achieved through nucleophilic aromatic substitution (SNAr) reactions. The substrate for these reactions is typically a 6-halopurine, such as 6-chloropurine or its ribonucleoside derivative. nih.govacs.orgacs.org The electron-deficient nature of the purine ring facilitates the displacement of the halide by a variety of nucleophiles. researchgate.net

For the synthesis of C6-oxygenated compounds, oxygen-based nucleophiles like hydroxides, alkoxides, or carboxylates are employed. The reaction of 6-chloropurine with an acetate source, for example, would directly yield this compound. Kinetic studies of nucleophilic substitution on 6-chloropurine ribonucleoside have shown that the reaction rates are proportional to the concentration of the free base of the attacking nucleophile. acs.org This pathway is fundamental for introducing ester functionalities, such as the acetate group, at the C6 position.

Regioselective Functionalization at the N9 Position of Purine

The imidazole (B134444) portion of the purine ring contains two nitrogen atoms, N7 and N9, that can be functionalized, typically through alkylation or glycosylation. For many biologically active purine analogues, functionalization at the N9 position is desired, making regioselectivity a critical challenge. acs.orgub.edu

Direct alkylation of purines with alkyl halides under basic conditions often results in a mixture of N9 and N7 isomers, with the thermodynamically more stable N9 product usually predominating. nih.govub.edu However, achieving high regioselectivity can be challenging. Several strategies have been developed to favor the formation of the N9 isomer.

One effective method involves the use of specific reaction conditions, such as employing tetrabutylammonium (B224687) hydroxide (B78521) as the base and utilizing microwave irradiation, which can significantly reduce reaction times and improve N9 selectivity. ub.eduresearchgate.net Another powerful strategy is to introduce a bulky substituent at the C6 position. The steric hindrance provided by this group can effectively shield the N7 position, directing incoming electrophiles to the N9 nitrogen. acs.org For example, purines with a 6-(azolyl) substituent that enforces a coplanar conformation can position a C-H bond from the azole ring over the N7 atom, thereby protecting it from alkylating agents. acs.org

In the context of nucleoside synthesis, the carbohydrate moiety itself serves as a protecting group that ensures functionalization occurs at the N9 position. nih.gov

Table 3: Strategies for Regioselective N9-Alkylation

Method Key Principle Example Condition Outcome
Microwave-Assisted Accelerated reaction kinetics (Bu)₄NOH, Microwave High N9 selectivity
Steric Shielding C6-substituent blocks N7 6-(2-butylimidazol-1-yl)purine Exclusive N9 alkylation
Silylation Method Kinetically controlled reaction N-trimethylsilylated purine, SnCl₄, tert-alkyl halide N7-alkylation
Prebiotic Synthesis Direct coupling Cyclic carbohydrate phosphates, Purine base Regioselective N9 coupling

When synthesizing chiral purine analogues, particularly nucleosides, controlling the stereochemistry at the anomeric carbon (C1' of the sugar) is essential. nih.gov The desired β-anomer is typically the biologically active form.

Enzymatic methods offer excellent stereospecificity. Transglycosylation reactions catalyzed by nucleoside phosphorylases are used to synthesize purine nucleosides, including those with chiral amino acid amides at the C6 position, with precise control over the stereochemistry. nih.gov

Chemical methods have also been developed to achieve stereoselective glycosylation. A prebiotic synthesis model demonstrates that the direct coupling of free purine bases with cyclic carbohydrate phosphates can form nucleoside phosphates. nih.govnih.gov This reaction is highly stereoselective, yielding exclusively the β-anomer of the resulting nucleotide within detectable limits. nih.govnih.gov This highlights that direct coupling can be a viable and stereocontrolled route to chiral purine derivatives.

Control of Stereochemistry in Chiral Analogues

Methodologies for Mitigating Racemization During Synthesis

While this compound is an achiral molecule, the synthesis of chiral cognate purine structures necessitates stringent control over stereochemistry to prevent racemization. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can occur through various chemical processes, particularly under harsh reaction conditions. nih.gov In the context of purine analogues, this is most relevant when chiral side chains, such as amino acids, are incorporated.

Key strategies to mitigate racemization include:

Base Selection: The choice of base is critical. Strong bases can promote racemization by abstracting a proton from a stereocenter, leading to a planar, achiral intermediate. The use of milder, non-nucleophilic bases, such as pyridine, has been shown to reduce the extent of racemization during amidation reactions compared to stronger bases like diisopropylethylamine (DIPEA).

Coupling Reagents: In syntheses involving the formation of amide bonds (for example, coupling a chiral amino acid to a purine scaffold), the choice of coupling reagent is paramount. Certain reagents can lead to the formation of intermediates, like oxazolones, which are prone to racemization. Careful selection of coupling agents and additives such as N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) can suppress these side reactions and preserve stereochemical integrity. nih.gov

Temperature Control: Lowering the reaction temperature can significantly decrease the rate of racemization. Kinetic control at reduced temperatures often favors the desired stereospecific reaction pathway over the competing racemization pathway.

Protecting Groups: The nature of the protecting groups on chiral precursors can influence their susceptibility to racemization. For instance, in the synthesis of N-acetylated amino acid derivatives, the N-acetyl group can sometimes participate in racemization pathways. Alternative protecting groups like N-Cbz or N-Fmoc may be employed to circumvent this issue, although this would add extra deprotection and acetylation steps to the synthesis.

Advanced Techniques for Synthetic Optimization and Product Isolation

Optimizing the synthesis and isolation of this compound and related compounds is crucial for achieving high efficiency and purity. Modern techniques in reaction execution, monitoring, and purification are instrumental in this process.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, offering substantial advantages over conventional heating methods. wisdomlib.orgbohrium.com By using microwave irradiation, the reaction mixture is heated directly and homogeneously through dielectric heating, which involves the interaction of polar molecules with the electromagnetic field. bohrium.com

This technique has been successfully applied to the synthesis of various purine derivatives and other nitrogen-containing heterocycles. rsc.orgscielo.brresearchgate.net The primary benefits include:

Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to mere minutes. ijpsjournal.comijprdjournal.comttwrdcs.ac.in

Increased Yields: Often, MAOS leads to higher product yields compared to traditional thermal methods. rsc.orgijpsjournal.comijprdjournal.com

Enhanced Purity: The rapid and controlled heating can minimize the formation of side products, resulting in a cleaner reaction profile and higher product purity. wisdomlib.org

Milder Conditions: Reactions can often be conducted under milder conditions and sometimes in greener solvents like water, aligning with the principles of green chemistry. scielo.brijpsjournal.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetylation
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time40 minutes3 minutes ttwrdcs.ac.in
Yield72%88% ttwrdcs.ac.in
Conditions55 °C, Oil Bath80 Watts, Microwave Reactor ttwrdcs.ac.in

Catalyst Screening and Reaction Monitoring for Yield Enhancement

The synthesis of this compound, likely proceeding via the acetylation of the exocyclic group on the purine ring, can be significantly enhanced through systematic catalyst screening and diligent reaction monitoring.

Catalyst Screening: The N-acylation of amines and related functional groups can be facilitated by various catalysts. While the reaction can sometimes proceed without a catalyst using a strong acylating agent like acetic anhydride (B1165640), the use of a catalyst can improve efficiency, allow for milder conditions, and broaden the substrate scope. orientjchem.org Simple organic acids, such as acetic acid, can serve as effective catalysts for acetylation reactions using esters as the acyl source. rsc.orgresearchgate.net For more challenging acylations, catalysts like 4-dimethylaminopyridine (B28879) (DMAP), HOBt, and HOSu are often employed to increase yields. nih.gov Enzymatic catalysts, such as lipases, also represent a green and highly selective alternative for the acylation of purine nucleosides. nih.gov A screening process would evaluate a panel of these catalysts under various conditions to identify the optimal system for maximizing the yield of this compound.

Reaction Monitoring: Real-time monitoring of the reaction progress is essential to determine the point of maximum product formation and prevent the formation of degradation products from prolonged reaction times.

Thin-Layer Chromatography (TLC): TLC is a rapid, convenient, and cost-effective method for monitoring the progress of a reaction. thieme.de A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. By observing the disappearance of the starting material spot and the appearance of the product spot (visualized under UV light or with a staining agent), the reaction's progress can be tracked. ttwrdcs.ac.innih.gov

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the concentration of reactants, products, and byproducts over time. nih.gov This data is invaluable for kinetic studies and for precisely determining the optimal reaction endpoint to maximize the isolated yield.

Table 2: Hypothetical TLC Monitoring of this compound Synthesis
Time PointStarting Material Spot IntensityProduct Spot IntensityStatus
0 minHighNoneReaction Started
30 minMediumMediumIn Progress
60 minLowHighNearing Completion
90 minTrace/NoneHighReaction Complete

Chromatographic and Crystallization Techniques for Product Purification

Following the completion of the synthesis, the isolation and purification of this compound are critical to obtaining the compound in a highly pure form.

Chromatographic Techniques: Column chromatography is a cornerstone of purification in organic synthesis. For purine derivatives, silica gel is the most common stationary phase. teledynelabs.comteledynelabs.com The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent or mixture of solvents (the mobile phase) is passed through the column. teledynelabs.com Separation occurs based on the differential adsorption of the components to the silica gel; less polar compounds typically elute faster than more polar compounds. The polarity of the mobile phase, often a gradient of solvents like hexane/ethyl acetate or dichloromethane/methanol, is carefully chosen to achieve optimal separation of the desired product from unreacted starting materials and byproducts. teledynelabs.com

Crystallization: Crystallization is a powerful technique for the final purification of solid compounds. The principle relies on the slow formation of a crystalline lattice from a supersaturated solution. nih.gov Impurities are typically excluded from the growing crystal lattice, resulting in a product of very high purity. The crude product obtained after chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the solution becomes supersaturated, and the pure compound begins to crystallize. mdpi.com The choice of solvent is critical for successful crystallization.

Table 3: Summary of Purification Techniques for this compound
TechniquePrincipleTypical Application
Silica Gel Column ChromatographyDifferential adsorption of components onto a solid stationary phase.Primary purification to separate the product from major impurities and unreacted starting materials. teledynelabs.com
CrystallizationFormation of a pure solid crystal lattice from a supersaturated solution.Final purification step to achieve high analytical purity and obtain a stable, crystalline solid. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 9h Purin 6 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and the connectivity of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 9H-Purin-6-yl acetate (B1210297) is expected to show distinct signals corresponding to the protons of the purine (B94841) ring and the acetyl group.

The purine core features three aromatic protons. The protons at the C2 and C8 positions are expected to appear as sharp singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the electron-withdrawing nitrogen atoms in the heterocyclic ring. mdpi.com The broad singlet corresponding to the N9-H proton is also anticipated in this region, though its chemical shift can be variable and its peak shape influenced by solvent and concentration.

The acetyl group introduces a sharp singlet corresponding to the three equivalent methyl (CH₃) protons. This signal is expected to appear significantly upfield, generally in the range of δ 2.0-2.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

Table 1: Expected ¹H NMR Chemical Shifts for 9H-Purin-6-yl Acetate

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H-2 (Purine) 8.0 - 9.0 Singlet (s)
H-8 (Purine) 8.0 - 9.0 Singlet (s)
N9-H (Purine) Variable (often > 8.0) Broad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms, confirming the carbon framework of the molecule. In this compound, distinct signals are expected for each carbon atom in the purine ring and the acetate group.

The purine ring contains five carbon atoms. The C4 and C6 carbons, being directly bonded to electronegative nitrogen and oxygen atoms, are expected to be significantly deshielded, appearing in the δ 150-160 ppm range. The C2, C5, and C8 carbons would also resonate in the downfield aromatic region, typically between δ 120 and 150 ppm. mdpi.com

The acetate group contributes two signals. The carbonyl carbon (C=O) is highly deshielded and is expected to produce a signal in the δ 168-172 ppm region. The methyl carbon (-CH₃) will appear much further upfield, typically around δ 20-25 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Acetate) 168 - 172
C2 (Purine) 145 - 155
C4 (Purine) 150 - 160
C5 (Purine) 120 - 130
C6 (Purine) 150 - 160
C8 (Purine) 140 - 150

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks, thereby confirming the isolated nature of the H-2, H-8, and acetyl methyl proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks connecting the ¹H signal for the acetate's methyl group to its corresponding ¹³C signal, and the H-2 and H-8 proton signals to their respective C-2 and C-8 carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include a cross-peak between the acetate methyl protons (¹H) and the carbonyl carbon (¹³C), confirming the acetyl fragment. Furthermore, correlations from the H-2 proton to the C-4 carbon and from the H-8 proton to the C-4 and C-5 carbons would help to definitively assign the carbons within the purine ring structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a "molecular fingerprint" and identifies key functional groups. For this compound, the key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1750-1770 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=N and C=C Stretching: The purine ring will exhibit a series of medium to strong absorption bands between 1500 and 1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C double bonds within the heterocyclic system. mdpi.com

C-O Stretch: The stretching vibration of the ester C-O bond is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

N-H Stretch: A broad absorption band may be observed in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching of the purine ring.

C-H Bending and Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. Bending vibrations for the methyl group are expected around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Purine) 3100 - 3400 Medium, Broad
C-H Stretch (Aromatic) > 3000 Medium
C-H Stretch (Aliphatic) < 3000 Medium
C=O Stretch (Ester) 1750 - 1770 Strong
C=N, C=C Stretches (Ring) 1500 - 1650 Medium-Strong

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be dominated by signals from the purine ring.

The most characteristic feature would be the symmetric "ring breathing" modes of the purine system, which typically give rise to strong and sharp bands in the fingerprint region of the spectrum. Based on studies of purine and its derivatives, a prominent peak is expected around 720-790 cm⁻¹. nih.govresearchgate.net Other significant bands corresponding to in-plane ring deformations and C-H bending are also expected throughout the fingerprint region (600-1500 cm⁻¹). While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum.

Table 4: Expected FT-Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Purine Ring Breathing 720 - 790 Strong
Other Purine Ring Modes 600 - 1500 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between compounds with the same nominal mass but different chemical formulas. nih.gov

For this compound (C₇H₆N₄O₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This high-precision measurement allows for the unambiguous determination of the molecular formula, a critical first step in structural elucidation. The high mass accuracy of HRMS is essential for differentiating between potential isobaric compounds. nih.gov

Table 1: Theoretical Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₇H₆N₄O₂
Monoisotopic Mass (Da)178.0491
Adduct Form ([M+H]⁺)179.0569
Adduct Form ([M+Na]⁺)201.0388

Tandem mass spectrometry (MS/MS or MS²) is employed to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides valuable information about the connectivity of atoms within the molecule. nih.gov The fragmentation of the protonated molecule ([M+H]⁺) of this compound is expected to follow predictable pathways based on the lability of its chemical bonds.

A primary and highly probable fragmentation pathway involves the neutral loss of ketene (B1206846) (CH₂=C=O) from the acetyl group, a common fragmentation for acetate esters. This would result in the formation of a protonated 6-hydroxypurine (hypoxanthine) ion. Subsequent fragmentation could involve the characteristic breakdown of the purine ring structure. Understanding these pathways is crucial for confirming the identity of the compound. wvu.eduresearchgate.net

Table 2: Proposed Fragmentation Pathway for Protonated this compound ([M+H]⁺)
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
179.0569CH₂CO (42.01 Da)137.0461Protonated Hypoxanthine (B114508)
137.0461HCN (27.01 Da)110.0380Fragment from Purine Ring Cleavage
110.0380CO (27.99 Da)82.0401Fragment from Purine Ring Cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of valence electrons to higher energy levels. shu.ac.uk The purine ring system in this compound contains delocalized π-electrons, making it a chromophore that absorbs UV radiation. ubbcluj.ro

The absorption spectrum is expected to show distinct bands corresponding to specific electronic transitions. For aromatic and heterocyclic systems like purine, the primary transitions observed are π → π* transitions, which are typically of high intensity. shu.ac.uk Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. ubbcluj.ro The position and intensity of the absorption maxima (λmax) are characteristic of the compound's electronic structure. tanta.edu.eg

Table 3: Expected Electronic Transitions for this compound
Type of TransitionElectrons InvolvedExpected Wavelength RegionRelative Intensity
π → πElectrons in the purine π system~240-280 nmHigh (ε > 10,000 L mol⁻¹ cm⁻¹)
n → πNon-bonding electrons on N/O atoms>280 nmLow (ε < 1,000 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into an electron density map, revealing the atomic positions with very high precision. mdpi.com

A successful crystallographic analysis of this compound would provide unambiguous data on its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. While specific crystallographic data for this compound is not available, analysis of related purine structures demonstrates the type of detailed information that can be obtained. researchgate.netnih.gov

Table 4: Crystallographic Parameters Determined by X-ray Diffraction
ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements within the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the repeating unit that forms the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Intermolecular InteractionsDetails of non-covalent forces like hydrogen bonds that define the crystal packing.

Chemical Reactivity and Transformation Pathways of 9h Purin 6 Yl Acetate

Nucleophilic Reactivity at the C6-Acetate Moiety

The acetate (B1210297) group attached to the C6 position of the purine (B94841) ring is a primary site for nucleophilic attack. This reactivity is centered on the electrophilic carbonyl carbon of the ester.

The ester linkage in 9H-Purin-6-yl acetate is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent alcohol (in this case, the enol form of hypoxanthine (B114508), which tautomerizes) and acetic acid. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is typically a rapid and irreversible process, as the resulting carboxylate (acetate) is deprotonated and thus non-reactive towards the alcohol. The mechanism proceeds via a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon, making it more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible and proceeds through a series of proton transfer steps and the formation of a tetrahedral intermediate.

The kinetics of hydrolysis are influenced by factors such as pH, temperature, and solvent. The electron-withdrawing nature of the purine ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

Table 1: General Mechanisms of Ester Hydrolysis

Catalyst Mechanism Steps Key Intermediate Reversibility
Base (OH⁻) 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (purine alkoxide). 4. Deprotonation of the resulting carboxylic acid.Tetrahedral AlkoxideIrreversible
Acid (H₃O⁺) 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer to the leaving group. 4. Elimination of the protonated leaving group.Tetrahedral Oxonium IonReversible

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new purine ester and acetic acid. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. mdpi.commdpi.com

Other functional group interconversions at the C6 position are crucial for synthesizing various purine derivatives. ub.eduvanderbilt.eduimperial.ac.uk The acetate group can be displaced by other nucleophiles, leading to a range of substituted purines.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into an amide. This is a common pathway to synthesize N-substituted adenines.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the ester functionality to a hydroxymethyl group at the C6 position. imperial.ac.uk

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), can lead to the formation of tertiary alcohols by adding two equivalents of the Grignard reagent to the carbonyl carbon.

Electrophilic and Radical Reactions on the Purine Heterocycle

While the C6 position is modified via its acetate group, the purine ring itself can undergo reactions, particularly under radical or metal-mediated conditions.

The Minisci reaction is a radical-based method for the direct acylation of heteroaromatic compounds. researchgate.netdntb.gov.ua A metal-free approach has been developed for the direct C-H functionalization of purines with aldehydes to create C6-acylated purines. rsc.orgrsc.org This reaction proceeds via a radical mechanism where an acyl radical is generated from an aldehyde using an initiator like tert-butyl hydroperoxide (TBHP). rsc.org The acyl radical then attacks the electron-deficient purine ring, with a strong preference for the C6 position. rsc.org This method provides a direct way to form a C-C bond at the C6 position, bypassing the need for a pre-functionalized purine. rsc.org

The reaction demonstrates the susceptibility of the purine C6-H bond to radical attack, a fundamental aspect of its reactivity. Although this reaction describes the formation of a C6-acylated purine, it highlights the inherent reactivity of the C6 position on the purine heterocycle itself towards electrophilic radicals. rsc.org

Table 2: Example of Minisci-Type C6-Acylation of a Purine Derivative

Purine Substrate Aldehyde Initiator Product Yield
9-Phenyl-9H-purine4-MethylbenzaldehydeTBHP(4-Methylphenyl)(9-phenyl-9H-purin-6-yl)methanone81%
9-Phenyl-9H-purine4-ChlorobenzaldehydeTBHP(4-Chlorophenyl)(9-phenyl-9H-purin-6-yl)methanone76%
9-Phenyl-9H-purineButyraldehydeTBHP1-(9-Phenyl-9H-purin-6-yl)butan-1-one51%
Data synthesized from findings on direct purine acylation. rsc.org

Transition metal catalysis provides a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds, including purines. scilit.com Catalysts based on metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru) can selectively activate C-H bonds, allowing for the introduction of new functional groups. In purine systems, C-H activation can occur at various positions (C2, C6, or C8), with selectivity often directed by substituents on the purine ring or the specific catalyst and ligand system used.

For instance, palladium-catalyzed cross-coupling reactions can be used to form C-C or C-N bonds at a specific position on the purine nucleus. While direct C-H activation of this compound is not widely documented, related studies on other purine derivatives show that such transformations are feasible and represent an important pathway for creating complex purine structures.

Redox Chemistry of the Purine Nucleus and Acetate Group

The redox behavior of this compound involves both the purine ring and, to a lesser extent, the acetate group.

The purine nucleus is electrochemically active and can undergo both oxidation and reduction. The oxidation of purines typically occurs on the imidazole (B134444) ring and is an irreversible process that can lead to the formation of various oxidized products, such as uric acid derivatives. The reduction of the purine ring is generally more difficult and occurs at highly negative potentials, often involving the pyrimidine (B1678525) part of the heterocycle.

The acetate group itself is generally redox-inactive under typical electrochemical conditions. However, as mentioned in section 5.1.2, it can be chemically reduced using powerful hydride reagents. This chemical reduction transforms the ester into an alcohol, which is a key functional group interconversion rather than a reversible redox process in the electrochemical sense. youtube.com

Cycloaddition Reactions and Formation of Fused Heterocycles

The purine core of this compound, while aromatic, can participate in cycloaddition reactions under specific conditions, leading to the formation of complex, fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the generation of novel scaffolds with potential biological activity. The electron-deficient nature of the pyrimidine portion of the purine ring can make it a suitable component in certain cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions.

One of the primary pathways to achieving fused heterocycles from purine derivatives involves the [4+2] cycloaddition, or Diels-Alder reaction. In this context, the purine system can act as either the diene or the dienophile, although its participation as a dienophile is more common due to its electron-deficient character. For instance, the pyrimidine ring of a purine derivative can react with an electron-rich dienophile.

A notable strategy for forming fused purine systems involves intramolecular cycloadditions. While direct examples involving this compound are not extensively documented, analogous reactions with other 6-substituted purines provide a clear pathway. For example, a purine derivative bearing a dienophilic side chain at a suitable position can undergo an intramolecular Diels-Alder reaction to form a new fused ring.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. The purine ring itself, or a substituent attached to it, can act as the dipolarophile. For example, if an alkyne or alkene functionality is introduced into the this compound molecule, it can react with various 1,3-dipoles such as azides, nitrones, or nitrile oxides to generate fused triazole, isoxazole (B147169), or oxadiazole rings, respectively.

The following table summarizes hypothetical cycloaddition reactions for the formation of fused heterocycles starting from a derivatized this compound, based on known reactivity patterns of purines and other heterocyclic systems.

Starting MaterialReactantReaction TypeFused Heterocycle
9-(prop-2-yn-1-yl)-9H-purin-6-yl acetatePhenyl azide1,3-Dipolar CycloadditionTriazolo[1,5-a]purine derivative
6-(allyloxy)-9H-purineNitrile oxide1,3-Dipolar CycloadditionIsoxazolo[4,5-d]pyrimidine derivative
This compoundElectron-rich dieneInverse-electron-demand Diels-AlderPolycyclic purine derivative

These cycloaddition strategies offer a versatile approach to expanding the chemical space around the purine core, leading to the synthesis of novel, complex heterocyclic systems that are often difficult to access through other synthetic routes.

Derivatization Strategies for Systematic Structure-Activity Relationship (SAR) Investigations

Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For this compound, derivatization strategies can be systematically employed to explore how modifications to different parts of the molecule affect its biological profile. The primary sites for derivatization are the C6-acetate group, the N9 position of the purine ring, and to a lesser extent, the C2 and C8 positions.

The acetate group at the C6 position is a key handle for derivatization. It can be readily hydrolyzed to the corresponding hypoxanthine derivative (6-hydroxypurine), which can then be used as a precursor for a wide range of other C6-substituted analogs.

Modification of the C6-Substituent: Starting from the hydrolyzed product, 6-hydroxypurine, a variety of functional groups can be introduced at the C6 position. For instance, conversion of the hydroxyl group to a leaving group, such as a chloride via treatment with phosphoryl chloride, yields 6-chloropurine (B14466). This intermediate is highly versatile and can be subjected to nucleophilic substitution with a wide array of nucleophiles.

Ethers and Thioethers: Reaction of 6-chloropurine with various alcohols, phenols, thiols, and thiophenols can generate a library of 6-alkoxy, 6-aryloxy, 6-alkylthio, and 6-arylthio purine derivatives.

Amines: Nucleophilic substitution with primary and secondary amines leads to a diverse set of 6-aminopurine derivatives (adenine analogs).

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, with 6-chloropurine can introduce various alkyl, alkenyl, and aryl groups at the C6 position.

The following table outlines a systematic derivatization strategy for SAR studies starting from this compound.

Starting MaterialReagent/ConditionIntermediateFinal Derivative Class
This compound1. NaOH, H2O; 2. POCl36-Chloropurine-
6-ChloropurineR-OH / NaH-6-Alkoxypurines
6-ChloropurineR-SH / NaH-6-(Alkylthio)purines
6-ChloropurineR1R2NH-6-(Dialkylamino)purines
6-ChloropurineR-B(OH)2 / Pd catalyst-6-Arylpurines

Modification at the N9 Position: The N9 position of the purine ring is another critical site for derivatization. The hydrogen at this position can be substituted with various alkyl, aryl, or more complex groups using standard N-alkylation or N-arylation conditions. These modifications can significantly impact the compound's solubility, metabolic stability, and interaction with biological targets.

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive SAR profile for this class of compounds. This information is invaluable for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Translational Perspectives in Rational Design

Design and Synthesis of Novel Purine (B94841) Acetate (B1210297) Analogues with Enhanced Selectivity

A primary avenue of future research lies in the strategic design and synthesis of novel analogues derived from the 9H-Purin-6-yl acetate core. The goal is to create derivatives with superior potency and, crucially, enhanced selectivity for their intended biological targets, thereby minimizing off-target effects. Medicinal chemists can systematically modify the purine scaffold at several key positions—notably C2, N9, and the C6-acetate group—to fine-tune the molecule's interaction with target proteins. nih.gov

For instance, the acetate moiety at the C6 position can be replaced with a diverse array of functional groups to explore new binding interactions. Introducing arylpiperazinyl systems or other heterocyclic moieties at this position has been shown to be beneficial for cytotoxic activity in other purine derivatives. mdpi.com Similarly, substitutions at the C2 and N9 positions can profoundly influence a compound's binding affinity and selectivity, a strategy that has been effectively used in the development of kinase inhibitors. mdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts, providing critical insights into how specific structural modifications impact biological activity.

Table 1: Strategies for Rational Design of this compound Analogues

Modification SiteRationale for ModificationPotential Functional Groups to IntroduceDesired Outcome
C6-Position The acetate is a potential leaving group or can be replaced to explore key binding pockets and modulate solubility.Amides, sulfonamides, substituted amines, various heterocyclic rings (e.g., piperazine, morpholine).Improved target affinity, enhanced selectivity, altered pharmacokinetic properties.
C2-Position Introduction of substituents can provide additional interaction points with the target protein and improve selectivity.Halogens (Cl, F), small alkyl groups, amines, thiols.Increased potency, discrimination between closely related targets (e.g., kinase isoforms).
N9-Position Modification at this position can alter the compound's orientation in the binding site and affect its metabolic stability.Cyclopentyl groups, allyl groups, substituted benzyl (B1604629) rings, isoxazole (B147169) moieties. asrb.org.inEnhanced cell permeability, improved metabolic profile, novel binding modes.

Integration of Computational and Experimental Approaches for Accelerated Lead Optimization

The traditional paradigm of drug discovery, which relies heavily on empirical screening, is being superseded by a more integrated and efficient approach that combines computational and experimental methods. consensus.appresearchgate.net This synergy is critical for accelerating the lead optimization phase for compounds derived from this compound. Computational tools can predict how chemical modifications will affect a molecule's binding affinity, selectivity, and pharmacokinetic properties before they are synthesized. researchgate.net

Techniques such as molecular docking can simulate the interaction between a designed analogue and its target protein, helping to prioritize candidates for synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can identify statistical correlations between chemical structures and biological activities, further guiding molecular design. nih.gov These in silico predictions are then validated through experimental synthesis and biological assays. This iterative cycle of computational design, chemical synthesis, and biological testing streamlines the optimization process, reducing the time and resources required to develop a viable drug candidate. nih.gov

Table 2: Integrated Workflow for Lead Optimization

StepComputational ApproachExperimental ApproachObjective
1. Hit Identification Virtual screening of compound libraries against a biological target.High-throughput screening (HTS) of a physical compound library.Identify initial "hit" molecules like this compound with desired activity.
2. Hit-to-Lead Molecular docking and dynamics simulations to understand binding mode.Synthesis of initial analogues and preliminary SAR studies.Confirm activity and identify key structural features for optimization.
3. Lead Optimization Free energy perturbation (FEP) calculations to predict binding affinity of proposed analogues. researchgate.netIterative synthesis of focused compound libraries based on computational predictions.Systematically improve potency, selectivity, and ADME properties.
4. Preclinical Candidate Selection In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction.In vitro and in vivo pharmacological and toxicological testing.Select the optimal compound for advancement into clinical development.

Exploration of Polypharmacology and Multi-Target Therapeutic Modalities

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. nih.gov Consequently, the "one molecule, one target" paradigm is evolving toward polypharmacology, where a single drug is designed to modulate multiple targets simultaneously. nih.gov The purine scaffold is exceptionally well-suited for this approach, as it is a recognized "privileged structure" capable of interacting with a wide range of biological targets, particularly protein kinases.

Future research on this compound derivatives should explore the rational design of multi-target agents. By carefully tailoring substituents on the purine ring, it may be possible to create compounds that, for example, dually inhibit both a key cancer-driving kinase (like EGFR) and a kinase involved in angiogenesis (like VEGFR). nih.gov This strategy could offer superior efficacy and a reduced likelihood of developing drug resistance compared to single-target therapies. nih.gov

Table 3: Hypothetical Multi-Target Strategies for Purine Analogues

Disease AreaPrimary TargetSecondary TargetTherapeutic Rationale
Oncology Epidermal Growth Factor Receptor (EGFR)Vascular Endothelial Growth Factor Receptor (VEGFR)Simultaneously block tumor cell proliferation and the blood supply that feeds the tumor.
Oncology Cyclin-Dependent Kinases (CDKs)Aurora KinasesInduce cell cycle arrest and disrupt mitotic progression, leading to cancer cell death.
Inflammation Phosphoinositide 3-kinase (PI3K)-δPI3K-γDually inhibit key kinases in inflammatory signaling pathways to achieve broader anti-inflammatory effects. nih.gov
Neurodegeneration Glycogen Synthase Kinase 3β (GSK-3β)Casein Kinase 1 (CK1)Modulate pathways involved in tau hyperphosphorylation and circadian rhythm, both implicated in Alzheimer's disease.

Advanced Mechanistic Studies Using High-Throughput and Omics Technologies

Understanding the precise mechanism of action of a novel therapeutic agent is fundamental to its development. For new analogues of this compound, advanced high-throughput and "omics" technologies can provide unprecedented insight into their biological effects at a systems level. mdpi.com

Transcriptomics (e.g., RNA-Seq) can reveal how a compound alters gene expression across the entire genome, identifying the pathways and cellular processes it modulates. Proteomics can be used to quantify changes in protein levels and post-translational modifications, offering a direct view of the compound's impact on cellular signaling networks. Metabolomics can analyze shifts in small-molecule metabolites, providing a functional readout of the compound's effect on cellular metabolism. acs.org Integrating these multi-omics datasets can build a comprehensive picture of a drug's mechanism, identify potential biomarkers for patient response, and uncover novel therapeutic applications. mdpi.com

Table 4: Application of Omics Technologies in Mechanistic Studies

Omics TechnologyBiological Molecules AnalyzedKey Insights Gained
Transcriptomics RNAIdentification of modulated gene networks and signaling pathways; understanding of off-target gene regulation.
Proteomics Proteins and their modificationsDirect measurement of target engagement; elucidation of effects on protein-protein interactions and signaling cascades.
Metabolomics Metabolites (e.g., amino acids, lipids, nucleotides)Functional assessment of metabolic pathway alterations; identification of biomarkers related to drug efficacy or toxicity.
Genomics DNAIdentification of genetic markers that may predict sensitivity or resistance to the compound.

Potential Contributions to Functional Materials Science and Nanobiotechnology

Beyond therapeutics, the unique chemical properties of the purine scaffold present opportunities in materials science and nanobiotechnology. Purines are heterocyclic aromatic compounds with the ability to form hydrogen bonds and participate in π–π stacking interactions, making them excellent building blocks for creating self-assembling supramolecular structures. nih.govmdpi.com

Future research could explore the use of this compound and its derivatives in the development of novel functional materials. For example, their redox activity makes them candidates for use in the fabrication of electrochemical biosensors for detecting specific analytes or monitoring DNA degradation. nih.govnih.gov In nanobiotechnology, purine analogues can be incorporated into polymer-based nanoparticles to serve as advanced drug delivery systems, potentially improving the bioavailability and targeting of therapeutic agents. nih.gov The ability of purines to self-assemble into monolayers could also be harnessed to create biocompatible nanoassemblies for various biomedical applications. nih.govmdpi.com

Table 5: Potential Applications of Purine Scaffolds in Materials and Nanobiotechnology

FieldApplicationUnderlying Purine Property
Biosensors Electrochemical detection of nucleobases or disease biomarkers.Inherent redox activity of the purine ring system. nih.gov
Nanomedicine Component of polymer-based nanoparticles for targeted drug delivery. nih.govBiocompatibility and ability to be functionalized for conjugation to drugs or targeting ligands.
Supramolecular Chemistry Formation of hydrogels, nanovesicles, or other self-assembled structures.Hydrogen bonding capabilities and π–π stacking interactions. mdpi.com
Bioelectronics Development of organic electronic components for biocompatible devices.Aromaticity and electron-rich nature of the heterocyclic system.

Q & A

Q. What are the standard protocols for synthesizing 9H-Purin-6-yl acetate with high purity?

Synthesis typically involves multi-step organic reactions starting with a purine base. A common approach introduces the acetyl group via alkylation or esterification under optimized conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), with HPLC validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • NMR spectroscopy : Confirms structural integrity (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 207.1 [M+H]⁺) .
  • HPLC : Assesses purity (>98%) using C18 reverse-phase columns and UV detection at 260 nm .

Q. How does this compound interact with purine metabolic pathways?

As a purine derivative, it may act as a nucleotide analog, inhibiting enzymes like adenosine deaminase. Researchers should:

  • Use in vitro assays (e.g., enzyme kinetics with UV-Vis monitoring).
  • Compare activity to natural substrates (e.g., adenosine) to identify competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with post-hoc tests) .
  • Purity reassessment : Re-analyze compound batches via LC-MS to exclude degradation products .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Advanced approaches combine:

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., binding free energy < -7 kcal/mol suggests strong affinity) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates robust binding) .
  • QSAR modeling : Correlate structural features (e.g., acetyl group electronegativity) with activity data .

Q. How should researchers design experiments to study the stability of this compound under physiological conditions?

A robust protocol includes:

  • Accelerated degradation studies : Expose the compound to pH 1–10 buffers at 37°C, sampling at 0, 24, and 48 hours .
  • Analytical monitoring : Use UPLC-PDA to quantify degradation products (e.g., purine backbone cleavage).
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations .

Methodological Guidance

Q. What strategies optimize reaction yields for this compound derivatives?

Apply design of experiments (DOE) principles:

  • Factor screening : Test variables (e.g., solvent, catalyst loading) via Plackett-Burman design.
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 1.2 eq. acetyl chloride in DMF at 70°C yields >85%) .

Q. How can researchers validate the specificity of this compound in cellular assays?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., adenosine receptors) .
  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes (ΔH < 0 indicates exothermic interaction) .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response data of this compound?

  • Nonlinear regression : Fit sigmoidal curves to calculate IC₅₀ values (e.g., GraphPad Prism).
  • Error propagation : Report 95% confidence intervals for replicate experiments (n ≥ 3) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow guidelines from Medicinal Chemistry Research:

  • Specify reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk line for air-sensitive steps), and reaction monitoring (e.g., TLC Rf values) .
  • Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.